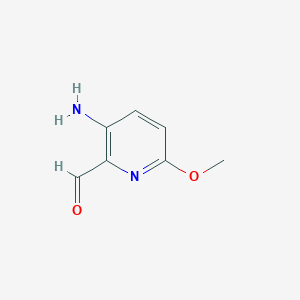

3-Amino-6-methoxypicolinaldehyde

Beschreibung

3-Amino-6-methoxypicolinaldehyde is a heterocyclic aromatic compound belonging to the picolinaldehyde family. It features a pyridine backbone substituted with an amino (-NH₂) group at position 3 and a methoxy (-OCH₃) group at position 6, with an aldehyde (-CHO) functional group at position 2. This compound is of significant interest in organic synthesis and pharmaceutical research due to its reactive aldehyde moiety and electron-donating substituents, which facilitate nucleophilic additions, condensations, and cross-coupling reactions.

Eigenschaften

IUPAC Name |

3-amino-6-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINDORGSWUYVSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857009 | |

| Record name | 3-Amino-6-methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289160-26-4 | |

| Record name | 3-Amino-6-methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methoxypicolinaldehyde typically involves the following steps:

Starting Material: The synthesis often begins with 3-aminopyridine as the starting material.

Methylation: The amino group on the pyridine ring is methylated using a suitable methylating agent, such as methyl iodide, to introduce the methoxy group.

Oxidation: The resulting compound is then oxidized to introduce the aldehyde group at the 6-position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-6-methoxypicolinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed:

Oxidation: 3-Amino-6-methoxypicolinic acid.

Reduction: 3-Amino-6-methoxypicolinalcohol.

Substitution: Various substituted pyridines depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

AMP and its derivatives have been investigated for their potential as anticancer agents. Research indicates that compounds similar to AMP can act as inhibitors of key kinases involved in cancer progression. For instance, studies have shown that aminopyridine derivatives can inhibit casein kinases, which are often overexpressed in various malignancies, including prostate cancer and leukemia . These inhibitors may disrupt critical signaling pathways, such as the Wnt and mTOR pathways, thereby impeding tumor growth and proliferation.

1.2 Antiparasitic Properties

Recent studies have highlighted the efficacy of AMP derivatives in combating parasitic infections, particularly those caused by Trypanosoma cruzi, the causative agent of Chagas disease. Compounds complexed with copper(II), which include structures related to AMP, demonstrated significant activity against trypomastigotes while maintaining low toxicity to host cells . This suggests a promising avenue for developing new treatments for resistant strains of T. cruzi.

Catalysis

2.1 Transition Metal Catalysis

AMP has been explored as a ligand in transition metal-catalyzed reactions. Specifically, its ability to coordinate with metals like nickel has been utilized in cross-coupling reactions to synthesize heterobenzylic amines. This method avoids the need for pre-formed organometallic reagents, thus streamlining the synthesis process . The use of AMP in catalytic systems has opened up new possibilities for efficient organic transformations.

Biological Studies

3.1 Interaction with Biological Systems

AMP's role as a biological probe has been examined in various contexts. Its ability to interact with biological macromolecules makes it suitable for studying enzyme kinetics and receptor-ligand interactions. For example, the effects of AMP on cell viability and membrane integrity have been assessed using MTT assays, revealing its potential utility in pharmacological research .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which 3-Amino-6-methoxypicolinaldehyde exerts its effects depends on its molecular targets and pathways involved. For example, in pharmaceutical applications, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would vary based on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 3-Amino-6-methoxypicolinaldehyde with structurally related picolinaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.

3-Amino-6-chloropicolinaldehyde (CAS: 1206454-49-0)

- Structure : Chlorine (-Cl) replaces the methoxy group at position 5.

- Molecular Formula : C₆H₅ClN₂O.

- Molecular Weight : 156.57 g/mol.

- Key Properties: The electron-withdrawing Cl group increases electrophilicity at the aldehyde, enhancing reactivity in nucleophilic additions compared to the methoxy-substituted analog.

- Applications : Used in research as a building block for heterocyclic scaffolds, particularly in medicinal chemistry for kinase inhibitors or antimicrobial agents.

3-Methoxy-6-(trifluoromethyl)picolinaldehyde (CAS: 1227584-28-2)

- Structure: Trifluoromethyl (-CF₃) replaces the amino group at position 3.

- Molecular Formula: C₈H₆F₃NO₂.

- Key Properties: The strong electron-withdrawing -CF₃ group reduces electron density on the pyridine ring, altering regioselectivity in reactions.

- Applications : Likely employed in fluorinated compound synthesis for agrochemicals or materials science .

Methyl 3-amino-6-methoxypicolinate (CAS: 938439-54-4)

- Structure : Ester (-COOCH₃) replaces the aldehyde (-CHO) at position 2.

- Molecular Formula: Not explicitly stated, but inferred as C₈H₁₀N₂O₃.

- Key Properties: The ester group reduces reactivity compared to the aldehyde, making it more stable for storage and handling.

- Applications : Serves as a precursor for carboxylate derivatives in coordination chemistry or prodrug synthesis.

Other Structural Analogs

- 3-Amino-2-methoxy-4-picoline (CAS: 12223186413-79-3): Methoxy and amino groups at positions 2 and 3, respectively. The absence of an aldehyde limits its use in condensation reactions but may enhance stability for intermediate storage .

Data Table: Comparative Overview

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|---|

| This compound | -NH₂ (3), -OCH₃ (6) | C₇H₇N₂O₂ | 153.14 (calculated) | Not Available | Pharmaceutical intermediates |

| 3-Amino-6-chloropicolinaldehyde | -NH₂ (3), -Cl (6) | C₆H₅ClN₂O | 156.57 | 1206454-49-0 | Kinase inhibitor synthesis |

| 3-Methoxy-6-(trifluoromethyl)picolinaldehyde | -OCH₃ (3), -CF₃ (6) | C₈H₆F₃NO₂ | 205.14 | 1227584-28-2 | Fluorinated agrochemicals |

| Methyl 3-amino-6-methoxypicolinate | -NH₂ (3), -OCH₃ (6), -COOCH₃ (2) | C₈H₁₀N₂O₃ | 182.18 (calculated) | 938439-54-4 | Stable carboxylate precursors |

Research Findings and Implications

Reactivity Trends: Aldehyde-containing derivatives (e.g., this compound) exhibit higher reactivity in nucleophilic additions compared to ester or hydroxyl analogs, making them preferable for constructing heterocyclic cores . Electron-withdrawing groups (e.g., -Cl, -CF₃) increase electrophilicity, while electron-donating groups (e.g., -OCH₃) stabilize the aromatic system, affecting reaction pathways .

Stability and Handling: Aldehydes generally require low-temperature storage (2–8°C) to prevent oxidation or polymerization, whereas esters (e.g., Methyl 3-amino-6-methoxypicolinate) are more shelf-stable .

Application-Specific Design: Fluorinated analogs (e.g., 3-Methoxy-6-(trifluoromethyl)picolinaldehyde) are prioritized in agrochemical development due to enhanced metabolic stability . Amino-substituted picolinaldehydes are critical in medicinal chemistry for targeting enzymes like kinases or proteases .

Biologische Aktivität

3-Amino-6-methoxypicolinaldehyde is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by its pyridine ring structure with an amino group at the 3-position and a methoxy group at the 6-position. Its molecular formula is C_8H_10N_2O, with a molecular weight of approximately 150.18 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), potentially useful in treating neurodegenerative disorders like Alzheimer's disease.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, likely due to its ability to interfere with microbial metabolic processes.

- Antioxidant Activity : The presence of the methoxy group may contribute to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study investigating the neuroprotective effects of this compound, researchers found that the compound significantly reduced neuronal cell death induced by oxidative stress. The mechanism was linked to the inhibition of AChE, leading to increased levels of acetylcholine and enhanced synaptic function.

Case Study: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.